molecular formula C12H13NO4 B2957857 4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid CAS No. 1207172-73-3

4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid

Cat. No. B2957857
CAS RN: 1207172-73-3
M. Wt: 235.239
InChI Key: WPUCZNLYVFBPAH-VOTSOKGWSA-N
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Description

4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid is a type of α-amino acid . An amino acid in which the amino group is located on the carbon atom at the position α to the carboxy group .


Synthesis Analysis

The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The rate of the reaction increases remarkably with an increase in the proportion of acetic acid in the medium . When the acetic acid content is increased, the acidity of the medium increases while the dielectric constant of the medium decreases .

Scientific Research Applications

High-Performance Liquid Chromatographic Analysis

The compound has been utilized as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) for the determination of biologically important thiols. It reacts selectively and rapidly with thiols to give fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorimetrically. This application is particularly valuable in pharmaceutical formulations for determining compounds like L-cysteine and mesna (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Organic Synthesis and Molecular Docking

In organic chemistry and molecular docking studies, derivatives of 4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid have been synthesized and their structures investigated using various spectroscopic methods. These studies also explore the compound's molecular docking with DNA, showing potential for understanding the interaction between small molecules and biological macromolecules. This research opens up avenues for designing new drugs and understanding their mode of action at the molecular level (Zeyrek et al., 2019).

Photocatalytic Oxidation

Another fascinating application is in the field of photocatalysis, where derivatives of 4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid are used to study the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes. This process, facilitated on titanium dioxide under visible light irradiation, highlights the compound's role in green chemistry applications, offering environmentally friendly pathways for chemical transformations (Higashimoto et al., 2009).

properties

IUPAC Name

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCZNLYVFBPAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325975
Record name (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid

CAS RN

1207172-73-3
Record name (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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